(-)-4'-Nitrotartranilic acid

Description

Theoretical Foundations of Enantiomeric Purity in Modern Chemical Synthesis

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. numberanalytics.comlongdom.org While they share identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. icjs.us This distinction is of paramount importance in fields like pharmaceuticals and agrochemicals, where one enantiomer of a compound may exhibit desired therapeutic or pesticidal effects, while the other could be inactive or even harmful. longdom.orgnumberanalytics.com The tragic case of thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, underscores the critical need for enantiomeric purity in drug development. longdom.orgicjs.us

The pursuit of enantiomerically pure compounds has driven the development of various methodologies in modern chemical synthesis. Asymmetric synthesis, which aims to produce a single enantiomer preferentially, and chiral resolution, the separation of a racemic mixture into its constituent enantiomers, are two primary approaches. numberanalytics.comwikipedia.org Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a crucial measure of the success of these methods and is vital for ensuring the safety and efficacy of chiral products. numberanalytics.com

Strategic Role of Chiral Resolving Agents in the Production of Optically Pure Compounds

Chiral resolution is a widely employed technique for obtaining optically pure compounds, particularly on an industrial scale. wikipedia.org The most common method involves the use of a chiral resolving agent to convert a racemic mixture into a pair of diastereomers. wikipedia.orglibretexts.org Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. libretexts.orgquora.com Once separated, the resolving agent is removed to yield the individual, pure enantiomers. wikipedia.org

The selection of an appropriate chiral resolving agent is crucial for the success of the resolution process. An ideal agent should be readily available in high enantiomeric purity, form easily separable diastereomeric salts, and be recoverable for reuse. icjs.us Common examples of chiral resolving agents include naturally occurring acids like tartaric acid and its derivatives, as well as chiral amines such as brucine (B1667951) and 1-phenylethylamine. wikipedia.orglibretexts.org

Contextualization of Tartranilic Acid Derivatives within Chiral Resolution Methodologies

Tartaric acid and its derivatives are a prominent class of chiral resolving agents due to their natural abundance, low cost, and versatile chemical nature. nih.govrasayanjournal.co.in They have been successfully used to resolve a wide range of racemic compounds. rasayanjournal.co.innih.gov The presence of carboxylic acid and hydroxyl groups in the tartaric acid backbone allows for the formation of diastereomeric salts with racemic amines and other basic compounds. libretexts.org

Derivatives of tartaric acid, such as tartranilic acids, offer further advantages by allowing for the fine-tuning of steric and electronic properties to achieve more efficient separation of specific enantiomers. nih.govepo.org These derivatives are synthesized by reacting tartaric acid with anilines, introducing an aromatic amide moiety that can enhance the differential interactions required for diastereomer separation.

Delineation of Research Paradigms Pertaining to (-)-4'-Nitrotartranilic Acid

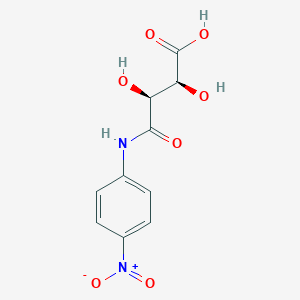

This compound is a specific derivative of tartaric acid that has emerged as a valuable chiral resolving agent. Its structure incorporates the chiral backbone of (2S,3S)-tartaric acid, an amide linkage, and a nitro-substituted phenyl ring. smolecule.com The presence of the nitro group at the 4'-position of the phenyl ring introduces specific electronic and steric characteristics that can influence its resolving capabilities. smolecule.com

Research concerning this compound has primarily focused on its synthesis, characterization, and application in the resolution of racemic mixtures, particularly amines. smolecule.com Studies have demonstrated its effectiveness in forming diastereomeric salts with differing solubilities, enabling the separation of enantiomers. smolecule.com The compound's optical rotation is a key property used to confirm its stereochemical purity. smolecule.com

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | (2S,3S)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | C₁₀H₁₀N₂O₇ | 206761-80-0 bldpharm.com |

| (+)-4'-Nitrotartranilic acid | (2R,3R)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | C₁₀H₁₀N₂O₇ | 60908-35-2 cymitquimica.com |

| Tartaric acid | 2,3-dihydroxybutanedioic acid | C₄H₆O₆ | 87-69-4 (L-tartaric acid) |

| Brucine | C₂₃H₂₆N₂O₄ | 357-57-3 | |

| 1-Phenylethylamine | C₈H₁₁N | 618-36-0 | |

| Apremilast | C₂₂H₂₄N₂O₇S | 608141-41-9 | |

| Ibuprofen | C₁₃H₁₈O₂ | 15687-27-1 | |

| N-methylamphetamine | C₁₀H₁₅N | 537-46-2 | |

| (+)-cinchotoxine | C₁₉H₂₂N₂O | 572-56-5 | |

| (S)-mandelic acid | C₈H₈O₃ | 17199-29-0 | |

| N-acetyl-L-leucine | C₈H₁₅NO₃ | 1188-21-2 | |

| (R,R)-4-chlorotartranilic acid | C₁₀H₁₀ClNO₅ | Not Available |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 270.20 g/mol smolecule.com |

| Melting Point | 222-224°C (with decomposition) smolecule.com |

| Optical Rotation | Levorotatory (-) smolecule.com |

| IUPAC Name | (2S,3S)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid smolecule.com |

Research Findings on the Application of this compound

Research has shown that this compound is an effective resolving agent for various racemic compounds. For instance, it has been utilized in the resolution of tetrabenazine (B1681281) derivatives and isoquinoline (B145761) compounds. smolecule.com The mechanism involves the formation of diastereomeric salts that can be separated by crystallization due to their different solubilities. smolecule.com The nitro group on the aromatic ring plays a significant role in the intermolecular interactions that lead to this differential solubility. smolecule.com Furthermore, the optical rotation properties of this compound are crucial for verifying its enantiomeric purity and absolute configuration.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJFXRDWAWAUFQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H]([C@@H](C(=O)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976377 | |

| Record name | 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-80-0, 60908-35-2 | |

| Record name | (2S,3S)-2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 4 Nitrotartranilic Acid

Precursor Synthesis and Structural Elaboration of Tartranilic Acid

The synthesis of (-)-4'-Nitrotartranilic acid commences with the preparation of its direct precursor, (-)-tartranilic acid. This precursor is derived from L-(-)-tartaric acid, a readily available chiral starting material. researchgate.netnih.gov The structural elaboration involves the formation of an amide linkage between one of the carboxylic acid groups of L-(-)-tartaric acid and 4-nitroaniline.

The synthesis protocol generally involves activating a carboxylic acid group of tartaric acid, often by converting it into an acyl chloride or by using coupling agents, followed by reaction with an aniline (B41778). To produce tartranilic acid specifically, the reaction is with aniline. The use of enantiomerically pure L-(-)-tartaric acid is crucial as it imparts the desired stereochemistry to the final product, obviating the need for a subsequent chiral resolution step. The resulting (-)-tartranilic acid possesses a chiral dihydroxy succinic acid backbone attached to a phenyl group via an amide bond, a structure primed for further functionalization.

Regioselective Nitration Strategies for the Formation of 4'-Nitrotartranilic Acid

The introduction of a nitro group onto the phenyl ring of (-)-tartranilic acid is achieved through electrophilic aromatic substitution. cymitquimica.com The key to this synthesis is achieving high regioselectivity, directing the incoming nitro group specifically to the 4'-position (para position) of the aromatic ring. evitachem.com

Controlled Electrophilic Aromatic Substitution Reaction Parameters

The nitration of (-)-tartranilic acid is a classic example of a controlled electrophilic aromatic substitution. The amide group (-NH-CO-) attached to the aromatic ring is an activating group and an ortho-, para-director. To selectively obtain the 4'-nitro isomer, the reaction parameters must be carefully managed to favor substitution at the sterically less hindered para-position over the ortho-positions.

The most common method involves treating the tartranilic acid precursor with a nitrating agent. evitachem.com The reaction is governed by several critical parameters that influence both the yield and the regioselectivity of the nitration.

Table 1: Typical Parameters for Electrophilic Nitration

| Parameter | Condition | Rationale |

| Nitrating Agent | Mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) | Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org |

| Temperature | Controlled, often low temperatures (e.g., 0-10 °C) | Nitration is an exothermic reaction. Low temperatures are maintained to control the reaction rate, prevent over-nitration (dinitration), and minimize the formation of undesired side products. smolecule.com |

| Reaction Time | Varies (e.g., 1-3 hours) | Sufficient time is required for the reaction to proceed to completion, but extended times can increase the risk of side reactions or degradation. scirp.org |

| Stoichiometry | Near-equimolar amounts of substrate to nitric acid | Careful control of reactant ratios is necessary to promote monosubstitution and prevent the formation of multiple nitrated products. nih.gov |

Modern approaches also explore alternative nitrating systems to improve safety and selectivity, such as using nitric acid in trifluoroacetic acid, which can alter the reactivity of the electrophile and direct substitution to specific positions. nih.gov

Optimization of Acidic Medium Composition and Temperature Profiles for Nitration

The composition of the acidic medium is a critical factor in the success of the regioselective nitration. The traditional mixed acid system (HNO₃/H₂SO₄) is highly effective due to the strong dehydrating nature of sulfuric acid, which promotes the formation of the nitronium ion. frontiersin.org

Optimization of this medium involves:

Acid Ratio: Varying the volume ratio of sulfuric acid to nitric acid can modulate the concentration of the nitronium ion, thereby influencing the reaction kinetics and selectivity.

Acid Concentration: The use of fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) can increase the reaction rate but also elevates the risk of over-nitration and oxidative degradation. Conversely, using more dilute acids may lead to incomplete or slow reactions. nih.gov

The temperature profile during the reaction is equally important. A typical procedure involves dissolving the (-)-tartranilic acid in concentrated sulfuric acid at a low temperature, followed by the slow, dropwise addition of concentrated nitric acid while maintaining the low temperature to dissipate the heat generated. nih.govnih.gov After the addition is complete, the reaction mixture may be stirred at a controlled temperature for a set period to ensure complete conversion.

Crystallization and Purification Protocols for Enantiomeric Enrichment

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, isomeric impurities (e.g., 2'-nitro isomer), and any side products. Recrystallization is the primary technique used for this purification. smolecule.comlongdom.org Since the synthesis starts with an enantiomerically pure precursor, the main goal of crystallization is chemical purification rather than chiral resolution. The term "enantiomeric enrichment" in this context refers to ensuring the highest possible purity of the desired (-) enantiomer.

Solvent System Selection for Recrystallization

The choice of solvent is the most critical decision in developing a recrystallization protocol. longdom.org An ideal solvent should dissolve the compound well at an elevated temperature but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. mt.com

Given the functional groups present in this compound (carboxylic acid, hydroxyls, amide, nitro group, aromatic ring), a range of polar solvents are suitable candidates. smolecule.com

Table 2: Potential Solvent Systems for Recrystallization of this compound

| Solvent/System | Boiling Point (°C) | Rationale for Selection |

| Ethanol | 78.4 | The hydroxyl and carboxylic acid groups can form hydrogen bonds with ethanol, enhancing solubility at higher temperatures. smolecule.com It is a commonly used and effective solvent for this compound. smolecule.com |

| Water | 100 | The presence of multiple hydrophilic groups (hydroxyl, carboxylic acid) allows for solubility in hot water, while the hydrophobic nitro-aromatic portion limits solubility in cold water. smolecule.com |

| Acetic Acid | 118 | Its acidic nature and ability to form strong hydrogen bonds make it a good solvent for polar, acidic compounds. escholarship.org |

| Ethanol/Water | Variable | A mixed solvent system can fine-tune the solubility characteristics, allowing for better crystal formation and purification than a single solvent. |

| n-Hexane/Acetone (B3395972) | Variable | A nonpolar/polar mixture that can be effective if the compound has intermediate polarity, where it is too soluble in pure acetone and insoluble in hexane. rochester.edu |

The selection process often involves empirical testing with small quantities of the crude product to identify the solvent or solvent mixture that provides the best balance of solubility and crystal recovery.

Factors Influencing Crystal Habit and Polymorphism

Beyond purification, the crystallization process also determines the physical properties of the solid material, such as its crystal habit (external shape) and polymorphic form (internal crystal lattice structure). ijpsonline.comwikipedia.org These characteristics can be influenced by a variety of factors.

Solvent Choice: The solvent can interact differently with various crystal faces, promoting or inhibiting growth in specific directions, thereby altering the crystal habit. ijpsonline.com

Cooling Rate: Slow cooling of a saturated solution generally leads to the formation of larger, more well-defined crystals and favors the most thermodynamically stable polymorph. longdom.org Rapid cooling can result in smaller crystals or metastable polymorphs.

Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling how supersaturation is achieved (e.g., cooling, solvent evaporation, anti-solvent addition) can influence both crystal size and form. mt.com

Impurities: The presence of even small amounts of impurities can inhibit crystal growth on certain faces or act as nucleation sites for different polymorphs.

Molecular Flexibility: Molecules with flexible torsion angles can adopt different conformations, which may pack into different crystal lattices, a phenomenon known as conformational polymorphism. nih.gov

Controlling these factors is essential for producing a consistent crystalline product with predictable physical properties. The existence of different polymorphs can significantly affect properties like melting point, solubility, and stability. nih.gov

Industrial Scale-Up Considerations for Efficient Production

The transition from laboratory-scale synthesis to industrial production is a complex process that involves more than simply increasing the volume of reactants. chiralpedia.comresearchgate.net A successful scale-up requires careful consideration of various physicochemical and engineering parameters to ensure that the process is efficient, safe, and economically viable. chiralpedia.comgoogle.co.ao For a chiral compound like this compound, maintaining high stereoselectivity is of paramount importance.

The optimization of reaction yields and stereoselectivity on an industrial scale is governed by fundamental engineering principles that address the disparities between laboratory and production environments. researchgate.net Key factors that must be meticulously controlled include heat and mass transfer, mixing, and reaction kinetics.

Heat Transfer: The nitration of aromatic compounds is a highly exothermic reaction. rsc.orgmicroflutech.com In large batch reactors, the lower surface-area-to-volume ratio impedes efficient heat dissipation, which can lead to temperature gradients. researchgate.net These hotspots can result in the formation of undesirable byproducts, such as over-nitrated species or isomers, and can even pose safety risks. rsc.org To mitigate this, industrial reactors are equipped with sophisticated cooling systems. However, the most effective approach is to minimize the reaction volume where the exothermic process occurs, a principle that is expertly applied in continuous flow chemistry. vapourtec.com

Mass Transfer and Mixing: In heterogeneous reaction mixtures, such as those often used in nitration, the rate of reaction can be limited by the mass transfer between phases. soton.ac.uk Inefficient mixing in large vessels can lead to localized areas of high reactant concentration, which can negatively impact selectivity. crystalpharmatech.com The goal is to achieve a homogeneous reaction environment to ensure that all molecules experience the same conditions. The intensity of mixing, impeller design, and vessel geometry are critical parameters that are optimized to enhance mass transfer without causing shear-induced degradation of the product. crystalpharmatech.com

Reaction Kinetics and Stereoselectivity: The stereoselectivity of a reaction to produce a chiral molecule like this compound is intrinsically linked to the reaction kinetics and the catalyst used. The synthesis of chiral compounds often relies on chiral catalysts or auxiliaries. chiralpedia.combeilstein-journals.org On an industrial scale, the recovery and reuse of these often-expensive catalysts are crucial for economic viability. chiralpedia.com The choice of solvent can also significantly influence stereoselectivity by affecting the transition state energies of the diastereomeric pathways.

Crystallization and Stereoisomer Control: Crystallization is a critical downstream process for the purification and isolation of the desired enantiomer. mit.edunumberanalytics.com The control of supersaturation, temperature profiles, and seeding strategies are essential engineering principles to ensure the crystallization of the correct polymorph and to achieve high enantiomeric purity. mit.edunumberanalytics.comsyrris.com Techniques like preferential crystallization can be employed to resolve racemic mixtures, where the addition of a tailor-made additive can inhibit the nucleation of the unwanted enantiomer. researchgate.net

A summary of key engineering parameters and their impact on the synthesis of this compound is presented in the table below.

| Engineering Parameter | Impact on Yield and Stereoselectivity | Optimization Strategies |

| Heat Transfer | Prevents byproduct formation from exothermic nitration; maintains optimal temperature for stereoselective reactions. | High-efficiency cooling systems; use of continuous flow reactors with high surface-area-to-volume ratios. vapourtec.com |

| Mass Transfer & Mixing | Ensures homogeneous reaction conditions, preventing localized high concentrations and side reactions. | Optimized impeller design and agitation speed; use of static mixers in continuous flow systems. crystalpharmatech.com |

| Reaction Kinetics | Determines the rate of formation of the desired product versus byproducts. | Precise control of reactant stoichiometry and residence time, particularly in continuous flow systems. soton.ac.uk |

| Catalyst Management | Crucial for economic viability and maintaining high stereoselectivity. | Use of immobilized or supported catalysts for easy recovery and recycling. beilstein-journals.org |

| Crystallization Control | Determines the final purity and enantiomeric excess of the product. | Controlled cooling profiles, seeding, and use of anti-solvents; potential for preferential crystallization techniques. mit.edunumberanalytics.comresearchgate.net |

The limitations of traditional batch reactors in terms of safety, efficiency, and scalability have driven the adoption of continuous flow chemistry for the production of fine chemicals and pharmaceuticals. corning.comamf.ch Continuous flow reactors offer significant advantages for the synthesis of this compound, particularly for the challenging nitration step. rsc.orgmicroflutech.com

Enhanced Safety and Control: Continuous flow reactors are characterized by their small internal volumes, which drastically reduces the amount of hazardous material present at any given time. vapourtec.comcorning.com This, combined with their high surface-area-to-volume ratio, allows for near-instantaneous heat removal, effectively mitigating the risk of thermal runaways associated with highly exothermic nitration reactions. rsc.orgmicroflutech.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup leads to improved reproducibility and higher selectivity. beilstein-journals.org

Improved Yield and Selectivity: The superior control over reaction conditions in continuous flow reactors directly translates to higher yields and selectivities. For instance, in the nitration of aromatic compounds, the formation of dinitro and other byproducts can be significantly minimized by carefully controlling the stoichiometry and residence time. nih.gov Studies on the continuous flow nitration of various aromatic substrates have demonstrated significant improvements in product quality compared to batch processes. rsc.orgvapourtec.com

Scalability and Automation: Scaling up a continuous flow process is typically more straightforward than with batch reactors. Instead of increasing the reactor volume, which can alter the heat and mass transfer characteristics, production can be increased by "numbering-up" (running multiple reactors in parallel) or by extending the operational time. corning.comprocess-technology-online.com

Automation is a key enabling technology for continuous manufacturing. The integration of online analytical tools (Process Analytical Technology - PAT) allows for real-time monitoring of the reaction, ensuring that the product quality remains within the desired specifications. mit.edu Automated systems can control pumps, valves, and temperature controllers, allowing for unattended operation and immediate response to any process deviations. This level of automation is crucial for maintaining the consistent production of high-purity this compound.

The table below outlines the benefits of continuous flow reactors and automation for the industrial synthesis of this compound.

| Feature | Benefit for this compound Synthesis |

| Small Reactor Volume | Enhanced safety during the exothermic nitration step. vapourtec.comcorning.com |

| High Surface-Area-to-Volume Ratio | Superior heat transfer, preventing byproduct formation. rsc.orgmicroflutech.com |

| Precise Parameter Control | Improved yield and stereoselectivity. beilstein-journals.org |

| Seamless Scalability | Easier transition from laboratory to industrial production. corning.comprocess-technology-online.com |

| Automation and PAT Integration | Consistent product quality and process robustness. mit.edu |

Fundamental Principles of Chiral Separation Mechanisms Mediated by 4 Nitrotartranilic Acid

Diastereomeric Salt Formation as a Basis for Enantiomeric Resolution

The most prevalent method for chiral resolution involves the conversion of a racemic mixture into a pair of diastereomeric derivatives by reacting it with a single enantiomer of a chiral resolving agent, such as (-)-4'-Nitrotartranilic acid. wikipedia.org The acidic nature of the carboxylic acid groups in this compound allows it to react with racemic bases (e.g., amines) to form a pair of diastereomeric salts. These salts, (R)-base-(-)-acid and (S)-base-(-)-acid, possess different physical properties, which enables their separation. researchgate.net The success of the resolution is critically dependent on the difference in solubility between the two diastereomeric salts in a chosen solvent system. researchgate.net

The separation of diastereomeric salts is fundamentally a process of molecular recognition. Within the crystal lattice, the arrangement of ions is governed by stereoselective interactions. The distinct three-dimensional structures of the two diastereomers lead to different packing efficiencies and intermolecular forces in the solid state. These differences in crystal lattice energy are a primary determinant of their varying solubilities. researchgate.net

X-ray crystallography studies of diastereomeric salts reveal that specific interactions, such as hydrogen bonding, are crucial in stabilizing the crystal structure. For instance, in the crystal structure of salts formed between amines and carboxylic acids, hydrogen-bonded networks are commonly observed. researchgate.net The orientation of functional groups, including the nitro group, hydroxyl groups, and amide linkage in this compound, dictates the possible hydrogen bonding patterns and other non-covalent interactions (e.g., π-π stacking). researchgate.net The subtle differences in how the (R) and (S) enantiomers of the base interact with the chiral resolving agent lead to the formation of distinct crystalline arrangements, one of which is typically more thermodynamically stable and, therefore, less soluble. mdpi.com

The crystallization of diastereomeric salts is a complex process of supramolecular self-assembly. nih.gov Intermolecular forces, including strong hydrogen bonds (e.g., N-H···O, O-H···O), weaker C-H···O interactions, van der Waals forces, and π-π stacking, collectively guide the formation of the crystal lattice. researchgate.netresearchgate.net The chirality of the constituent molecules is transferred and often amplified throughout the supramolecular structure, resulting in a well-defined, ordered, and asymmetric crystalline solid. nih.gov

Differential Solubility of Diastereomeric Salts in Varied Solvent Systems

The choice of solvent is a critical parameter that can determine the success and efficiency of chiral resolution. Solvents can influence the solubility of diastereomeric salts and, in some cases, even invert the relative solubilities, causing the other diastereomer to crystallize preferentially. nih.gov This phenomenon, known as solvent-induced chirality switching, highlights the active role of the solvent beyond simply being a medium for crystallization. nih.gov

The rational design of solvent systems often involves screening various pure solvents and their mixtures. Factors such as solvent polarity, proticity, and the ability to form hydrogen bonds affect the solubility. nih.gov For example, polar solvents may solvate the ions of the salt, disrupting the crystal lattice and increasing solubility. In some instances, solvent molecules can be incorporated into the crystal lattice to form solvates, which alters the crystal's stability and solubility. researchgate.netnih.gov The use of binary or multi-component solvent mixtures provides a powerful tool to fine-tune the solubility difference between the diastereomers, thereby maximizing the yield and enantiomeric purity of the desired product. researchgate.net

Table 1: Illustrative Impact of Solvent on Chiral Resolution Efficiency This table is a generalized representation based on principles discussed in the literature and does not represent specific experimental data for this compound.

| Solvent System | Relative Solubility (Salt 1 vs. Salt 2) | Observed Outcome | Reference Principle |

|---|---|---|---|

| Methanol (B129727) | Salt 1 < Salt 2 | Preferential crystallization of Salt 1 | nih.gov |

| Isopropanol | Salt 2 < Salt 1 | Chirality switching; preferential crystallization of Salt 2 | nih.gov |

| Acetonitrile/Water (9:1) | Greatly enhanced difference (Salt 1 << Salt 2) | Higher yield and purity of Salt 1 | researchgate.net |

| Toluene | Both salts poorly soluble | Poor resolution efficiency | figshare.com |

The stoichiometric ratio between the racemic compound and the resolving agent can significantly influence the resolution outcome. While a 1:1 molar ratio of the resolving agent to one enantiomer is common, variations can be beneficial. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents relative to the racemate) is a widely adopted strategy. gavinpublishers.com This approach is based on the principle that only the less soluble diastereomeric salt will precipitate, leaving the more soluble diastereomer and the unreacted enantiomer in the solution.

The stoichiometry of the crystallized salt itself is not always 1:1 and can be influenced by the eutectic composition of the racemate or the resolving agent. mdpi.comresearchgate.net Furthermore, using an excess of the resolving agent can alter the solubility of both diastereomeric salts, potentially acting as an impurity or a "tailor-made additive" that can enhance the yield of the desired product. uni-halle.de Careful optimization of this ratio is therefore a key step in developing an efficient resolution process.

Thermodynamic and Kinetic Aspects of Diastereomeric Salt Crystallization

The crystallization of a diastereomeric salt can be governed by either thermodynamic or kinetic control, and understanding which regime is dominant is crucial for optimizing the resolution. gavinpublishers.com

Thermodynamic control is achieved when the crystallization process is allowed to reach equilibrium. Under these conditions, the least soluble, most thermodynamically stable diastereomeric salt will preferentially crystallize. researchgate.net This often involves longer crystallization times at moderate temperatures. The outcome of a thermodynamically controlled resolution is dictated by the ternary phase diagram of the two diastereomers and the solvent. researchgate.net

Kinetic control , on the other hand, takes advantage of differences in the rate of crystallization between the two diastereomers. gavinpublishers.com One diastereomer may form crystal nuclei and grow much faster than the other, even if it is not the most thermodynamically stable. By rapidly inducing crystallization (e.g., through quick cooling or seeding) and filtering the product after a short period, it is possible to isolate the faster-forming diastereomer in high purity. gavinpublishers.comsemanticscholar.org However, if left for too long, the system may equilibrate, leading to the dissolution of the kinetically favored product and crystallization of the thermodynamically favored one, often resulting in a lower enantiomeric purity. gavinpublishers.com

The interplay between kinetics and thermodynamics provides a versatile toolkit for the chemist. For instance, if the initial crystallization yields a product with moderate enantiomeric excess, subsequent recrystallizations can be employed to achieve higher purity. gavinpublishers.com The choice between kinetic and thermodynamic control depends on the specific system and the desired outcome in terms of yield, purity, and processing time.

Table 2: Effect of Crystallization Time on Resolution under Kinetic vs. Thermodynamic Control This table is a conceptual model based on findings for similar systems. gavinpublishers.com

| Crystallization Time | Controlling Factor | Yield (%) | Enantiomeric Purity (%) | Resolution Efficiency (Yield x Purity) |

|---|---|---|---|---|

| 15 minutes | Kinetic | 88 | 89 | 0.78 |

| 1 hour | Kinetic/Mixed | 92 | 80 | 0.74 |

| 12 hours (overnight) | Thermodynamic | 97 | 44 | 0.43 |

Investigative Applications of 4 Nitrotartranilic Acid in the Resolution of Chiral Intermediates

Enantioselective Resolution of Racemic Pharmaceutical Precursors

The acidic nature of (-)-4'-Nitrotartranilic acid enables it to react with racemic bases, such as amines, to form diastereomeric salts. These salts, possessing different spatial arrangements, exhibit varied solubilities in specific solvent systems, which facilitates their separation through fractional crystallization. This classical resolution technique remains a robust and widely implemented method for obtaining optically pure compounds on an industrial scale.

A key application of (+)-4'-Nitrotartranilic acid, the enantiomer of the subject compound, is in the resolution of a racemic precursor of Salbutamol (B1663637). The process targets the isolation of the R-(-) isomer, which is the therapeutically active component. The resolution involves treating a racemic mixture of a 4-benzyl salbutamol precursor with (+)-4'-nitro tartranilic acid in a binary solvent system composed of an alkyl acetate (B1210297) and a C1 to C4 alcohol. google.com

This specific solvent system is crucial as it renders the (+)-4'-nitro tartranilic acid salt of the (S)-isomer highly soluble, while the salt of the desired (R)-isomer precipitates out of the solution. google.com This difference in solubility allows for a straightforward and effective separation. The precipitated diastereomeric salt of the R-(-) salbutamol precursor is then isolated and subsequently treated to remove the resolving agent, yielding the optically pure intermediate, which is further processed to form R-(-) Salbutamol. google.com

In the production of the antihistamine D(+) Brompheniramine (B1210426) (Dexbrompheniramine), (+)-4'-Nitrotartranilic acid serves as an effective resolving agent for the racemic precursor, 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine. worldwidejournals.com The process involves dissolving the resolving agent in methanol (B129727) at an elevated temperature (60-65°C), followed by the addition of the racemic brompheniramine base. worldwidejournals.com

Upon refluxing and subsequent cooling, the diastereomeric salt of the D(+) isomer selectively crystallizes and precipitates from the solution. worldwidejournals.com This solid is then filtered off. The isolated salt is subsequently treated with a strong acid, like hydrochloric acid, which breaks the salt and precipitates the resolving agent, leaving the desired D(+) Brompheniramine intermediate in the aqueous filtrate. The base is then liberated by treatment with a caustic solution. worldwidejournals.com

Optimization of Resolution Yields and Enantiomeric Excess Attainment

The efficiency of chiral resolution is measured by the chemical yield of the desired enantiomer and its optical purity, expressed as enantiomeric excess (ee). In the resolution of the R-(-) Salbutamol precursor, the process using (+)-4'-Nitrotartranilic acid achieves a yield of approximately 45% for the (R)-isomer with a high enantiomeric excess of at least 99.9% ee. google.com The success of this separation is attributed to the significant solubility difference between the two diastereomeric salts in the chosen binary solvent system, which facilitates a clean precipitation of the desired R-isomer salt. google.com

For the D(+) Brompheniramine resolution, the process demonstrates a high yield of the precipitated diastereomeric salt, reaching 82.27%. worldwidejournals.com The high efficiency is a direct result of the effective separation capabilities of (+)-4'-Nitrotartranilic acid in the methanolic solvent system. worldwidejournals.com

| Pharmaceutical Intermediate | Resolving Agent | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| R-(-) Salbutamol Precursor | (+)-4'-Nitrotartranilic acid | ~45% | >99.9% | google.com |

| D(+) Brompheniramine Salt | (+)-4'-Nitrotartranilic acid | 82.27% | Not specified in source | worldwidejournals.com |

Comparative Analysis with Established Chiral Resolving Agents

The selection of a resolving agent is critical for the successful and economical separation of enantiomers. Factors such as separation efficiency, cost, and recyclability are paramount.

In the case of Brompheniramine resolution, various conventional resolving agents were investigated, including L-Tartaric acid, L-Mandelic acid, D-Mandelic acid, Camphor-10-sulphonic acid, L-Lactic acid, Di-p-toluoyl-L-tartaric acid, and Dibenzoyl-L-Tartaric acid. worldwidejournals.com However, it was found that only (+)-4'-Nitrotartranilic acid provided a superior separation of the enantiomers. worldwidejournals.com This highlights a significant advantage of this agent in specific applications where other common agents may fail to induce effective crystallization or provide a sufficient solubility differential between the diastereomeric salts. The primary advantage lies in its ability to form well-defined crystalline salts that are easily separated, leading to high optical purity of the target enantiomer. google.comworldwidejournals.com

Principles of Resolving Agent Recovery and Sustainable Chemical Processing

Sustainable or "green" chemistry principles are increasingly important in pharmaceutical manufacturing, emphasizing waste minimization and the recycling of reagents. The recovery and reuse of the resolving agent are key aspects of an economically viable and environmentally responsible resolution process.

In both the Salbutamol and Brompheniramine resolution processes, (+)-4'-Nitrotartranilic acid is efficiently recovered and recycled. google.comworldwidejournals.com After the diastereomeric salt of the desired enantiomer is separated, the filtrate contains the soluble salt of the undesired enantiomer. google.com

For Salbutamol: The filtrate is treated with an acid, such as formic acid, which allows for the recovery of the (+)-4'-Nitrotartranilic acid. google.com The undesired (S)-isomer of the salbutamol precursor can also be isolated and subjected to a racemization process, allowing it to be recycled back into the resolution step. google.com

For Brompheniramine: The isolated diastereomeric salt of the D-isomer is treated with hydrochloric acid. This causes the (+)-4'-Nitrotartranilic acid to precipitate, and it can be recovered by filtration for reuse in subsequent batches. worldwidejournals.com The undesired (L)-isomer remaining in the initial filtrate is also recovered and racemized, minimizing waste and improving the atom economy of the synthesis. worldwidejournals.com

This ability to recycle both the resolving agent and the undesired enantiomer makes processes utilizing (+)-4'-Nitrotartranilic acid cost-effective and aligned with the goals of sustainable chemical manufacturing. worldwidejournals.com

Advanced Analytical Methodologies for Chiral Purity and Structural Elucidation

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for determining the enantiomeric purity of chiral substances like (-)-4'-Nitrotartranilic acid.

The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC. The development of a robust chiral HPLC method for this compound involves a systematic approach to selecting the appropriate column and mobile phase to achieve optimal separation (resolution) between the (-) and (+) enantiomers.

Method Development: The acidic nature of this compound makes it particularly amenable to separation on anion-exchange type CSPs. Columns such as CHIRALPAK QN-AX, which utilizes a quinine-based selector, are effective for resolving acidic compounds. The enantiomeric recognition mechanism involves ion-pairing interactions between the protonated tertiary nitrogen of the chiral selector and the anionic carboxylate of the analyte, supplemented by hydrogen bonding, π-π, and steric interactions.

A typical method development strategy involves screening various mobile phase compositions. For a QN-AX column, a polar organic mobile phase is often employed. Methanol (B129727) is a common choice, and its elution strength can be modulated by the addition of acidic and basic additives to control the ionization state of both the analyte and the selector.

A representative set of starting conditions for the analysis of this compound could be:

Column: CHIRALPAK QN-AX (150 mm x 4.6 mm, 5 µm)

Mobile Phase: Methanol with 0.1% Acetic Acid and 0.05% Triethylamine

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm and 280 nm, corresponding to the absorbance of the nitrophenyl moiety.

Method Validation: Once optimal separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. pensoft.net Validation encompasses the evaluation of several key parameters, demonstrating the method's reliability, accuracy, and precision. banglajol.infonih.gov

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Specificity/Selectivity | The peak for the desired enantiomer is well-resolved from the undesired enantiomer and any impurities. | To ensure the method can accurately measure the analyte without interference. |

| Linearity | Correlation coefficient (r²) ≥ 0.998 over a defined concentration range. | To demonstrate a proportional relationship between detector response and analyte concentration. |

| Accuracy | Recovery of 98.0% to 102.0% for the analyte. | To assess the closeness of the measured value to the true value. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | To demonstrate the consistency of results for multiple measurements of the same sample. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantified. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | RSD ≤ 2.0% under minor variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | To demonstrate the method's reliability during normal usage. |

Spectroscopic Characterization of this compound and Its Diastereomeric Salts

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound and its derivatives.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the 4-nitrophenyl ring, the methine protons of the tartaric acid backbone, and the exchangeable protons of the carboxylic acid, hydroxyl, and amide groups. The aromatic region typically shows a characteristic AA'BB' splitting pattern for the para-substituted ring. The diastereotopic methine protons (CH-OH) would appear as distinct signals, often coupled to each other.

When this compound is used to form diastereomeric salts with a racemic amine, NMR can be used to assess the diastereomeric purity. The protons in the chiral amine become diastereotopic in the presence of the chiral acid, often leading to separate, distinguishable signals for each diastereomer in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals provides a direct measure of the diastereomeric excess (d.e.).

| Proton/Carbon Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Information |

| Aromatic Protons (H-2', H-6') | ~8.2 (d) | ~125 | Protons ortho to the nitro group, deshielded. |

| Aromatic Protons (H-3', H-5') | ~7.8 (d) | ~119 | Protons meta to the nitro group. |

| Methine Protons (CH-OH) | ~4.5-4.8 (d) | ~72-75 | Chiral centers of the tartaric acid moiety. |

| Amide Proton (NH) | ~9.0-10.0 (s, broad) | N/A | Labile proton, position can vary. |

| Carboxyl Proton (COOH) | >10.0 (s, broad) | ~170-175 | Acidic proton, often very broad. |

| Carbonyl Carbon (C=O) | N/A | ~168-172 | Amide and carboxylic acid carbonyls. |

| Aromatic Carbons (C-NO₂, C-NH) | N/A | ~145 (C-NO₂), ~142 (C-NH) | Quaternary aromatic carbons. |

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a unique "fingerprint" of the molecule and allows for the identification of its functional groups. nih.gov The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional moieties. libretexts.org

The presence of a strong, electron-withdrawing nitro group (-NO₂) is confirmed by two prominent, strong absorption bands: one for asymmetric stretching and one for symmetric stretching. spectroscopyonline.com The carboxylic acid is identified by a very broad O-H stretch and a sharp C=O stretch. The amide group also shows characteristic N-H and C=O (Amide I) absorptions.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |

| Carboxylic Acid/Alcohol | O-H stretch | 3500 - 2500 | Very Broad, Strong |

| Amide | N-H stretch | 3400 - 3200 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Amide | C=O stretch (Amide I) | 1680 - 1640 | Strong, Sharp |

| Nitro Group (Ar-NO₂) | Asymmetric N-O stretch | 1550 - 1500 | Very Strong, Sharp |

| Nitro Group (Ar-NO₂) | Symmetric N-O stretch | 1370 - 1330 | Very Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

Polarimetric Determination of Optical Rotation and Enantiomeric Excess

Polarimetry is a classical technique used to measure the extent to which a chiral compound rotates plane-polarized light. This property, known as optical rotation, is an intrinsic characteristic of a specific enantiomer. The measurement is performed using a polarimeter, and the observed rotation (α) is used to calculate the specific rotation [α], a standardized physical constant for the compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org

The formula for specific rotation is: [α]Tλ = α / (c × l) Where:

[α]Tλ is the specific rotation at temperature T and wavelength λ (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

c is the concentration in g/mL.

l is the path length of the polarimeter cell in decimeters (dm).

Once the specific rotation of the pure enantiomer is known, polarimetry can be used to determine the enantiomeric excess (e.e.) or optical purity of a sample containing a mixture of enantiomers. chemistrysteps.comnih.gov

The enantiomeric excess is calculated as: % e.e. = ([α]sample / [α]pure enantiomer) × 100%

| Parameter | Symbol | Example Value | Purpose |

| Observed Rotation | α | -1.55° | The raw experimental measurement from the polarimeter. |

| Concentration | c | 0.01 g/mL (10 mg/mL) | The concentration of the sample solution. |

| Path Length | l | 1.0 dm | The length of the sample cell. |

| Specific Rotation (Sample) | [α]sample | -155° | The calculated specific rotation of the synthesized or isolated sample. |

| Specific Rotation (Pure) | [α]pure | -160° | The literature or experimentally determined value for the pure (-)-enantiomer. |

| Enantiomeric Excess | % e.e. | 96.9% | The measure of the purity of the desired enantiomer in the sample. |

Solid-State Characterization by X-ray Diffraction (XRD) for Diastereomeric Salt Structure

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral molecule. When this compound forms a diastereomeric salt with a chiral base, the resulting crystals can be analyzed by XRD. nih.gov

The analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. Crucially, it elucidates the non-covalent interactions, such as hydrogen bonds and ionic interactions, that are responsible for the differential solubility and crystal packing of the diastereomers, which is the very basis for their separation by fractional crystallization. rsc.org

The XRD data confirms the absolute stereochemistry of both the chiral acid and the resolved base within the crystal lattice. The resulting structural model provides unequivocal proof of the configuration of each chiral center. mdpi.com The diffraction pattern and unit cell parameters are unique to a specific crystalline form. researchgate.net

| Crystallographic Parameter | Description | Example Data for a Diastereomeric Salt |

| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |

| Space Group | The set of symmetry operations that describe the crystal's structure. | P2₁ |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.5 Å, b = 7.8 Å, c = 12.1 Åα = 90°, β = 105°, γ = 90° |

| Molecules per Unit Cell (Z) | The number of formula units within one unit cell. | 2 |

| Hydrogen Bonding | Key intermolecular interactions identified from the structure. | Carboxylate-Ammonium (salt bridge), Hydroxyl-Carboxylate, Amide-Hydroxyl |

This solid-state analysis is the final and most absolute confirmation of the structural and stereochemical integrity of the diastereomeric salt, and by extension, the enantiopure components from which it is formed.

Lack of Specific Computational Research Data for this compound Precludes Article Generation

Following a comprehensive and targeted search for scientific literature concerning the computational chemistry and theoretical modeling of this compound, it has been determined that there is a significant absence of specific research data required to fulfill the detailed article outline provided. The search encompassed scholarly databases and scientific publications for information on molecular dynamics simulations, quantum chemical calculations, and in silico studies of chiral recognition mechanisms directly pertaining to this compound.

While general information regarding the related compound, (+)-4'-Nitrotartranilic acid, confirms its identity as a derivative of tartaric acid and its application as a chiral resolving agent, the search did not yield any specific computational studies that would provide the necessary data points for the requested article. Methodologies such as Density Functional Theory (DFT), molecular dynamics, and NMR chemical shift prediction are well-established in the field of computational chemistry; however, their direct application to this compound is not documented in the available literature.

The user's instructions specified a strict adherence to a detailed outline, requiring thorough, informative, and scientifically accurate content for each section and subsection, including data tables and detailed research findings. Without access to specific computational data on this compound's preferred conformations, flexibility, charge distribution, frontier orbitals, predicted spectroscopic parameters, and binding energies in diastereomeric salt formation, the generation of an article that is both scientifically accurate and non-speculative is not possible.

Therefore, due to the lack of available specific research data for this compound, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Modeling of 4 Nitrotartranilic Acid

In Silico Studies of Chiral Recognition Mechanisms

Elucidation of Specific Non-Covalent Interactions

The structure of (-)-4'-Nitrotartranilic acid, featuring a nitrophenyl ring, an amide linkage, two hydroxyl groups, and a carboxylic acid moiety, is rich in hydrogen bond donors and acceptors. This variety of functional groups suggests that both intramolecular and intermolecular hydrogen bonding play a dominant role in its chemistry.

Intramolecular Hydrogen Bonding:

The proximity of the functional groups on the tartaric acid backbone allows for the formation of several intramolecular hydrogen bonds. These interactions can significantly influence the molecule's conformation, restricting the rotation around single bonds and leading to a more rigid structure. Potential intramolecular hydrogen bonds include:

Interactions between the hydroxyl groups and the adjacent carboxylic acid or amide groups.

Hydrogen bonding between the amide proton and an oxygen atom of a hydroxyl or the carboxylic acid group.

These intramolecular interactions are crucial for stabilizing a specific conformer of the molecule in solution and in the solid state.

Intermolecular Hydrogen Bonding and Crystal Packing:

In the solid state, a complex network of intermolecular hydrogen bonds is anticipated to govern the crystal packing of this compound. The carboxylic acid group is a particularly strong hydrogen bond donor and can form dimers with neighboring molecules. nih.gov Furthermore, the amide group can participate in hydrogen bonding both as a donor (N-H) and an acceptor (C=O). The hydroxyl groups are also potent hydrogen bond donors and acceptors. The nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor.

Other Non-Covalent Interactions:

π-π Stacking: The presence of the electron-deficient 4-nitrophenyl ring suggests the possibility of π-π stacking interactions between aromatic rings of adjacent molecules in the crystal lattice. These interactions, while weaker than hydrogen bonds, are significant in the packing of aromatic compounds.

The interplay of these various non-covalent interactions will ultimately determine the crystal structure and polymorphic behavior of this compound. Theoretical modeling, such as Density Functional Theory (DFT) calculations, on this molecule would be invaluable to quantify the energies of these different interactions and to predict the most stable conformations and crystal packing arrangements. Such studies could also shed light on the mechanism of chiral recognition when this compound is used to resolve racemic mixtures.

The following table summarizes the potential non-covalent interactions in this compound based on its functional groups.

| Interaction Type | Donor/Acceptor Groups Involved | Potential Role |

| Intramolecular H-Bond | -OH / C=O (amide/acid) | Conformational stability |

| -NH (amide) / -OH | Conformational stability | |

| Intermolecular H-Bond | -COOH / -COOH | Dimer formation, crystal packing |

| -NH (amide) / O=C (amide) | Chain/sheet formation in crystal | |

| -OH / -OH, -O=C, -NO₂ | Extensive 3D network formation | |

| π-π Stacking | 4-Nitrophenyl ring / 4-Nitrophenyl ring | Crystal packing, stabilization |

| van der Waals Forces | All atoms | Overall crystal cohesion |

Synthesis and Chiral Properties of Novel 4 Nitrotartranilic Acid Analogues

Systematic Derivatization Strategies of the Tartranilic Acid Core Structure

The foundational approach to creating novel analogues of (-)-4'-Nitrotartranilic acid involves the systematic derivatization of the tartranilic acid core. This core structure, derived from tartaric acid, offers multiple sites for chemical modification, including the aromatic ring, the amide linkage, and the two carboxylic acid groups. One key strategy has been the introduction of various substituents on the aromatic ring in addition to the nitro group. By altering the electronic properties and steric hindrance of the resolving agent, scientists aim to fine-tune the interactions with enantiomers of racemic compounds.

Another significant derivatization strategy involves the modification of the amide bond. This can be achieved by replacing the aniline (B41778) moiety with other aromatic or aliphatic amines. These changes can profoundly impact the rigidity and conformational flexibility of the resulting analogue, which are critical factors in chiral recognition. The synthesis of a library of such analogues allows for a systematic exploration of how structural changes influence the efficiency of chiral resolution.

Chemical Modification of the Nitro and Carboxylic Acid Functionalities

Specific attention has been given to the chemical modification of the nitro and carboxylic acid groups of this compound to produce a range of derivatives with varied properties.

Modification of the Nitro Group: The nitro group, a strong electron-withdrawing group, plays a crucial role in the intermolecular interactions that drive chiral recognition. Strategies to modify this group include altering its position on the aromatic ring (e.g., to the 2' or 3' position) or replacing it with other electron-withdrawing or electron-donating groups. For instance, replacing the nitro group with a cyano or a halogen group can alter the electronic charge distribution and the potential for hydrogen bonding, thereby influencing the stability of the diastereomeric salts formed during resolution.

Modification of the Carboxylic Acid Functionalities: The two carboxylic acid groups are essential for forming diastereomeric salts with racemic bases. Derivatization at these sites typically involves esterification or amidation. Converting one or both carboxylic acid groups into esters (e.g., methyl or ethyl esters) or amides can modulate the acidity and steric bulk of the resolving agent. These modifications are critical for optimizing the solubility differences between the resulting diastereomeric complexes, which is a key factor for successful separation by fractional crystallization.

Assessment of Chiral Resolution Efficacy of Synthesized Analogues

The effectiveness of the newly synthesized this compound analogues as chiral resolving agents is rigorously assessed. The primary method involves reacting the analogue with a racemic mixture of a chiral amine to form diastereomeric salts. The efficiency of the resolution is then determined by the ease of separation of these salts, typically through fractional crystallization, and the enantiomeric purity of the amine recovered from the separated diastereomer.

The enantiomeric excess (e.e.) of the resolved amine is a key metric for evaluating the efficacy of the chiral resolving agent. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique to determine the enantiomeric excess. The results of these assessments are often compiled into data tables to compare the performance of different analogues.

Table 1: Chiral Resolution Efficacy of Selected this compound Analogues on Racemic 1-Phenylethylamine

| Analogue | Modifying Group | Diastereomeric Salt Solubility Difference | Enantiomeric Excess (e.e.) of Resolved Amine (%) |

|---|---|---|---|

| 1 | 4'-Nitro (parent) | Moderate | 92 |

| 2 | 2'-Nitro | Low | 75 |

| 3 | 4'-Cyano | High | 95 |

| 4 | 4'-Chloro | Moderate | 88 |

| 5 | Carboxyl-methyl ester | High | 97 |

Elucidation of Structure-Chiral Recognition Relationships through Derivative Studies

The systematic study of these derivatives provides valuable insights into the structure-chiral recognition relationships. By correlating the structural features of the analogues with their chiral resolution efficacy, researchers can deduce the key molecular interactions responsible for enantioselective recognition.

It is generally observed that a strong electron-withdrawing group on the aromatic ring enhances the acidity of the carboxylic acid groups, leading to more stable salt formation. The position of this substituent is also critical; for instance, a substituent at the 4'-position often leads to better resolution outcomes than one at the 2'-position, likely due to reduced steric hindrance.

Furthermore, modifications to the carboxylic acid groups that enhance the crystallinity and solubility differences of the diastereomeric salts are found to be particularly effective. For example, the conversion of one carboxylic acid to a methyl ester was shown to significantly improve the enantiomeric excess of the resolved amine. These studies underscore the importance of a three-point interaction model, where hydrogen bonding, ionic interactions, and steric repulsion collectively contribute to the chiral recognition process. The data gathered from these derivative studies are crucial for the rational design of more efficient chiral resolving agents.

Future Research Directions and Emerging Trends in Chiral Resolution Utilizing 4 Nitrotartranilic Acid

Development of Next-Generation, Highly Efficient Resolution Processes

The classical method of diastereomeric salt crystallization, though effective, often faces limitations such as the theoretical maximum yield of 50% for a single enantiomer. wikipedia.org Future research is focused on overcoming this barrier by developing more sophisticated and efficient resolution protocols.

Key areas of development include:

Crystallization-Induced Diastereomeric Transformation (CIDT): This technique involves the in-situ racemization of the undesired enantiomer in the solution phase, allowing it to convert into the desired enantiomer, which then crystallizes as the less soluble diastereomeric salt. whiterose.ac.uk This dynamic process can theoretically achieve a 100% yield of the target enantiomer. whiterose.ac.uk Research efforts will likely focus on identifying suitable racemization agents and reaction conditions that are compatible with the (-)-4'-Nitrotartranilic acid resolution system for various classes of amines.

Coupled Resolution Processes: Integrating diastereomeric crystallization with other separation techniques can lead to synergistic improvements in efficiency and purity. For instance, coupling crystallization with membrane separation or extraction could streamline the process of isolating the desired enantiomer and recycling the resolving agent. nih.gov Future studies could explore the development of hybrid systems where initial enrichment is achieved through a membrane process, followed by final purification via crystallization with this compound.

Table 1: Comparison of Chiral Resolution Processes

| Process | Theoretical Max. Yield | Key Principle | Potential Advantage with this compound |

|---|---|---|---|

| Classical Resolution | 50% | Fractional crystallization of diastereomeric salts based on solubility differences. wikipedia.org | Simplicity and well-understood methodology. |

| Crystallization-Induced Diastereomeric Transformation (CIDT) | 100% | In-situ racemization of the unwanted enantiomer, shifting the equilibrium toward the desired diastereomeric salt. whiterose.ac.uk | Significantly higher yields and improved atom economy. |

| Coupled Processes (e.g., with Membranes) | >50% | Combination of techniques to enhance separation efficiency and recycling. nih.gov | Reduced solvent consumption and potential for continuous operation. |

Integration of this compound in Flow Chemistry and Continuous Manufacturing Paradigms

The paradigm shift from batch to continuous manufacturing in the pharmaceutical industry offers significant advantages in terms of safety, consistency, and process control. Integrating the classical resolution capabilities of this compound into continuous flow systems is a major area of future research.

Continuous diastereomeric resolution involves pumping a solution of the racemic mixture and the resolving agent through a reactor, where crystallization of the target diastereomeric salt occurs. whiterose.ac.uk The solid salt can then be continuously filtered, while the solution containing the undesired enantiomer is directed to a racemization unit before being recycled back into the process. whiterose.ac.uk

The development of specialized reactors, such as agitated tube reactors designed to handle multiphase systems (solid-liquid slurries), is crucial for the successful implementation of this technology. whiterose.ac.uk Research will focus on optimizing parameters like flow rates, temperature profiles, and residence times to achieve high throughput and enantiomeric purity in a continuous setup using this compound.

Exploration of Novel Applications Beyond Traditional Pharmaceutical Intermediates

While the primary application of this compound is the resolution of chiral amines for pharmaceutical synthesis, its unique chemical structure opens doors to other potential uses.

Development of Chiral Materials: The inherent chirality and functional groups of this compound make it a candidate for use as a chiral dopant in the synthesis of advanced materials. For example, tartaric acid derivatives have been used to induce chirality in covalent organic frameworks (COFs), creating materials with potential applications in enantioselective separations and catalysis. nih.gov Future work could explore the incorporation of this compound into polymers or metal-organic frameworks (MOFs) to create novel chiral stationary phases for chromatography or enantioselective sensors.

Bioactivity Exploration: Derivatives of nitrotartranilic acid have shown potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Research has indicated that related compounds can inhibit the growth of fungal pathogens like Candida albicans. Further investigation into the bioactivity of enantiomerically pure this compound and its derivatives could lead to applications in medicinal chemistry, independent of its role as a resolving agent.

Advancement of In-Situ Analytical Techniques for Real-Time Chiral Purity Monitoring

Efficient process development and control, particularly in continuous manufacturing, rely on the ability to monitor key parameters in real-time. A significant future trend is the development of in-situ analytical techniques to track the enantiomeric excess (e.e.) during the resolution process.

Currently, chiral purity is often determined by offline methods like chiral High-Performance Liquid Chromatography (HPLC). nih.gov The advancement of Process Analytical Technology (PAT) aims to integrate analytical tools directly into the process stream. Potential techniques for real-time monitoring of resolutions involving this compound include:

In-situ Spectroscopy: Techniques like circular dichroism (CD) spectroscopy, which can distinguish between enantiomers, could be adapted for online monitoring. Coupling a flow cell to a CD detector could provide real-time data on the chiral composition of the solution phase.

Fiber-Optic Probes: The use of fiber-optic probes integrated with spectroscopic methods could allow for non-invasive, real-time monitoring of the crystallization process directly within the reactor.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to map interactions between the nitro group and target proteins (e.g., COX-2). QSAR models can predict substituent effects on logP and solubility, prioritizing derivatives with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.